3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane
Description
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxymethyl]-3-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(8-14-9-10)7-13-6-5-12-4-3-11-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUYJVGVQRKKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461928 | |
Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531521-23-0 | |
Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane play in the development of antimicrobial copolymers?
A1: this compound serves as a crucial monomer in the synthesis of copolyoxetanes exhibiting potent antimicrobial activity [, ]. It introduces hydrophilic polyethylene glycol (PEG)-like segments into the copolymer structure. These segments are vital for several reasons:
- Enhanced Water Solubility: The PEG-like chains significantly improve the water solubility of the resulting copolymers, making them suitable for various biological applications [].
- Modulating Antimicrobial Activity: By adjusting the ratio of this compound to other monomers, researchers can fine-tune the antimicrobial potency and selectivity of the copolymers [].
- Biocompatibility: The presence of PEG-like chains is known to enhance the biocompatibility of polymers, potentially reducing their toxicity towards mammalian cells [].
Q2: How does the structure of the synthesized copolymers, particularly the incorporation of this compound, influence their antimicrobial efficacy?
A2: The antimicrobial efficacy of these copolymers is strongly influenced by the length of the alkyl chains attached to the quaternary ammonium groups, which are introduced via a precursor monomer that reacts with this compound to form the final copolymer []. Shorter alkyl chains (C2-C6) exhibit lower activity, while longer chains (C14-C16) demonstrate increased hemolysis and cytotoxicity. The optimal alkyl chain length for balancing antimicrobial activity and biocompatibility was found to be in the C6-C12 range []. This suggests that:
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